![molecular formula C5H10Cl2N2S B3115633 N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride CAS No. 2103398-78-1](/img/structure/B3115633.png)
N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride
Overview
Description
“N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2103398-78-1 . It has a molecular weight of 201.12 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2S.2ClH/c1-6-4-5-7-2-3-8-5;;/h2-3,6H,4H2,1H3;2*1H . This indicates that the compound has a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
“N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride” is a solid compound . It should be stored at a temperature of -20°C .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . They can act as free radical scavengers, reducing oxidative stress in the body .
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to have analgesic and anti-inflammatory properties . They can potentially be used in the treatment of pain and inflammation .
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . They can potentially be used in the development of new antimicrobial and antifungal agents .
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . They can potentially be used in the treatment of viral infections .
Diuretic Activity
Thiazole derivatives have been reported to have diuretic properties . They can potentially be used in the treatment of conditions that require increased urine production .
Anticonvulsant Activity
Thiazole compounds have been found to have anticonvulsant properties . They can potentially be used in the treatment of seizure disorders .
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective activities . They can potentially be used in the treatment of neurodegenerative diseases .
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to have antitumor or cytotoxic properties . They can potentially be used in the treatment of various types of cancer .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to induce apoptosis in certain cell types .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been found to induce apoptosis in certain cell types .
Action Environment
properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-2-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-6-4-5-7-2-3-8-5;;/h2-3,6H,4H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHCLJKOUGTJIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CS1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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